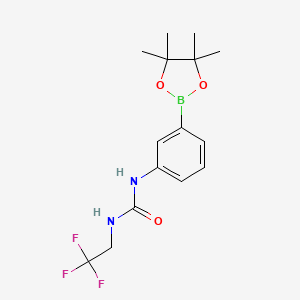

1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea

Descripción

This compound (CAS: 874299-21-5) is a urea derivative featuring a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position of the phenyl group and a 2,2,2-trifluoroethyl substituent on the urea nitrogen. Its molecular formula is inferred as C15H20BF3N2O3 (calculated), with a molecular weight of approximately 343.8 g/mol. The boronic ester group enables applications in Suzuki-Miyaura cross-coupling reactions, while the trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-6-5-7-11(8-10)21-12(22)20-9-15(17,18)19/h5-8H,9H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLLVBUYAPWNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125420 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N′-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874299-21-5 | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N′-(2,2,2-trifluoroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874299-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N′-(2,2,2-trifluoroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Boronic Ester Intermediate

- Borylation of Aryl Halide:

- Start with 3-bromo- or 3-iodophenyl precursor.

- React with bis(pinacolato)diboron in the presence of a palladium(0) catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate.

- Solvent: Typically, 1,4-dioxane or dimethylformamide.

- Temperature: 80–100°C.

- Product: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivative.

Formation of the Isocyanate Intermediate

- Isocyanate Generation:

- Convert the amine group on the aryl-boronic ester to an isocyanate.

- Reagents: Phosgene or safer alternatives like triphosgene.

- Solvent: Dichloromethane or acetonitrile.

- Temperature: 0–25°C.

- Product: Aryl isocyanate with boronic ester functionality.

Urea Bond Formation

- Coupling with 2,2,2-Trifluoroethylamine:

- Add 2,2,2-trifluoroethylamine to the aryl isocyanate.

- Solvent: Dichloromethane, acetonitrile, or similar aprotic solvents.

- Temperature: Room temperature to 40°C.

- Product: 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea.

Data Table: Example Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-bromophenyl precursor, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-dioxane | 85°C | 12 h | 75–90 |

| 2 | Triphosgene, base (e.g., Et₃N) | Dichloromethane | 0–25°C | 1–2 h | 80–95 |

| 3 | 2,2,2-Trifluoroethylamine | Dichloromethane | 25°C | 2–4 h | 70–90 |

Yields are representative and may vary depending on scale and purity of reagents.

Research Findings and Notes

- The boronic ester group is stable under the reaction conditions for urea formation, but care must be taken to avoid hydrolysis or transesterification.

- The use of triphosgene over phosgene is preferred for safety and convenience.

- Purification is typically achieved by column chromatography using silica gel and suitable eluents (e.g., hexane/ethyl acetate mixtures).

- The reactions are generally high yielding and scalable, with the main challenge being the handling of isocyanate intermediates, which require dry and inert conditions.

Summary Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H20BF3N2O3 |

| Molecular Weight | ~344.14 g/mol |

| Functional Groups | Boronic ester, urea, trifluoroethyl |

| Typical Purification | Silica gel chromatography |

| Application | Medicinal chemistry, organic synthesis |

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amines.

Substitution: Substituted urea derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The boronate ester moiety can be used in Suzuki-Miyaura cross-coupling reactions.

Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Biology

Drug Development:

Medicine

Diagnostic Agents: The compound may be used in the development of diagnostic agents due to its unique chemical properties.

Industry

Materials Science:

Mecanismo De Acción

The mechanism of action of 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea would depend on its specific application. For example, in catalysis, the boronate ester moiety may facilitate the formation of carbon-carbon bonds. In drug development, the trifluoroethyl group may interact with biological targets to modulate their activity.

Comparación Con Compuestos Similares

Substituent Variations on the Urea Nitrogen

The urea nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Trifluoroethyl vs. Alkyl Groups : The CF3CH2 substituent in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methyl (logP ~1.2) or ethyl (logP ~1.8) groups, favoring membrane penetration but reducing aqueous solubility.

- Halogenated vs. Aliphatic Substituents : Aromatic halogens (e.g., 3-Fluorophenyl in ) enhance target binding via halogen bonds, whereas aliphatic CF3 groups resist oxidative metabolism, prolonging half-life.

- Steric Effects : Bulky groups like tert-butyl (e.g., in ) reduce synthetic yields (50% reported) due to steric hindrance during urea formation.

Boronic Ester Modifications

Variations in the boronic ester’s position and ancillary groups impact reactivity and biological activity:

Key Observations :

- Positional Effects : Meta-substituted boronic esters (target compound) offer steric advantages in cross-coupling reactions compared to para-substituted analogs.

- Hybrid Structures : Combining boronic esters with heterocycles (e.g., oxazole in ) diversifies biological targeting but complicates synthesis.

Actividad Biológica

1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities. This compound integrates a boron-containing moiety with a urea structure, which may influence its pharmacological properties. This article reviews its biological activity based on recent studies and available data.

- Molecular Formula : C15H18B F3 N2 O3

- Molecular Weight : 332.12 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structural components.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boronate group allows for potential interactions with enzymes and receptors involved in metabolic pathways. Here are some key mechanisms observed:

- Inhibition of Enzymatic Activity : Compounds with similar boron structures have been shown to inhibit enzymes such as serine proteases and certain kinases.

- Cellular Uptake : The trifluoroethyl group enhances lipophilicity, potentially improving cellular membrane permeability and uptake.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study 1 : A related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells. This suggests that modifications in the urea structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Related Compound | 0.126 | MDA-MB-231 |

| Control (5-FU) | 17.02 | MCF-7 |

Antimicrobial Activity

The compound's boron structure may also contribute to antimicrobial properties:

- Case Study 2 : Similar compounds have shown activity against multidrug-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 4–8 µg/mL .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound:

- Absorption : The trifluoroethyl moiety may enhance oral bioavailability.

- Distribution : Studies indicate moderate distribution with potential accumulation in tissues due to lipophilicity.

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Bioavailability (F) | 31.8% |

Toxicity Profile

The toxicity profile of similar compounds has been assessed in vivo:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(2,2,2-trifluoroethyl)urea, and how can reaction yields be improved?

The synthesis typically involves coupling a boronate ester-containing aryl isocyanate with a trifluoroethylamine derivative. A common method involves reacting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate with 2,2,2-trifluoroethylamine in an inert solvent (e.g., dichloromethane or THF) under reflux, with a base like triethylamine to neutralize HCl byproducts . Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical, as seen in similar urea derivatives, yielding ~60–70% after optimization . To improve yields, ensure strict anhydrous conditions and stoichiometric control of the amine component.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm the urea linkage, boronate ester integrity, and trifluoroethyl group presence. For example, the trifluoroethyl group shows distinct ¹⁹F NMR signals near -70 ppm .

- HRMS : To verify molecular weight and isotopic patterns (e.g., boron clusters).

- FT-IR : Urea carbonyl stretching (~1650–1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) confirm structural motifs .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated for related urea-boronate hybrids .

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura coupling with aryl halides or pseudohalides. This reactivity is critical for post-synthetic modifications, such as attaching fluorescent tags or bioactive moieties. However, the urea linkage may require protection during coupling to prevent side reactions . Optimal conditions use Pd(PPh₃)₄ as a catalyst and mild bases (e.g., K₂CO₃) in THF/water mixtures at 60–80°C .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The boronate ester is moisture-sensitive and prone to hydrolysis. Store the compound at 0–6°C in airtight containers under inert gas (argon or nitrogen) . Avoid prolonged exposure to light, as UV irradiation can degrade the urea moiety. Stability tests via TLC or HPLC (monitoring decomposition to boric acid and urea fragments) are recommended every 3–6 months .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound in Suzuki-Miyaura couplings?

Discrepancies in catalytic activity may arise from steric hindrance at the boron center due to the bulky tetramethyl dioxaborolane group or electronic effects from the electron-withdrawing trifluoroethylurea moiety. Computational studies (DFT/B3LYP) suggest that the urea’s hydrogen-bonding capacity can stabilize transition states but may also block catalyst access . Experimental optimization (e.g., varying ligands or solvents) is necessary to balance these effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like proteases or kinases. The trifluoroethyl group’s hydrophobicity and the boronate’s ability to mimic transition-state intermediates (e.g., in serine hydrolases) make it a candidate for inhibitor design . DFT calculations (6-311G(d,p) basis set) further reveal charge distribution and frontier molecular orbitals critical for reactivity .

Q. What strategies mitigate toxicity or off-target effects in cellular assays?

Structure-activity relationship (SAR) studies comparing analogs (e.g., replacing trifluoroethyl with methyl or ethyl groups) can identify toxicity hotspots. In vitro cytotoxicity assays (e.g., MTT) in HEK293 or HepG2 cells, combined with metabolomics, help trace metabolic byproducts like fluorinated aldehydes or boronic acids . Protective groups (e.g., Boc on the urea nitrogen) may reduce nonspecific binding .

Q. How do solvent polarity and pH affect the compound’s conformational stability?

Polar solvents (e.g., DMSO) destabilize the boronate ester via hydrolysis, while nonpolar solvents (toluene) preserve integrity. pH studies (2–10) show urea protonation at <4, altering hydrogen-bonding networks. Circular dichroism (CD) and variable-temperature NMR reveal conformational shifts in aqueous vs. organic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.